Tert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate

Lipophilicity cLogP Drug-likeness

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate is a piperazine derivative featuring a Boc-protected piperazine ring linked to a 6-ethoxypyrimidine moiety. It belongs to a class of compounds that serve as key intermediates in the synthesis of pharmaceutical agents, particularly those targeting kinase and GPCR pathways.

Molecular Formula C15H24N4O3
Molecular Weight 308.382
CAS No. 1353965-84-0
Cat. No. B2622076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate
CAS1353965-84-0
Molecular FormulaC15H24N4O3
Molecular Weight308.382
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C15H24N4O3/c1-5-21-13-10-12(16-11-17-13)18-6-8-19(9-7-18)14(20)22-15(2,3)4/h10-11H,5-9H2,1-4H3
InChIKeyCVCMJTATNXOZAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 4-(6-Ethoxypyrimidin-4-yl)piperazine-1-carboxylate (CAS 1353965-84-0): A Pyrimidine-Piperazine Research Intermediate


Tert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate is a piperazine derivative featuring a Boc-protected piperazine ring linked to a 6-ethoxypyrimidine moiety. It belongs to a class of compounds that serve as key intermediates in the synthesis of pharmaceutical agents, particularly those targeting kinase and GPCR pathways. This compound is used in the construction of more complex molecules, such as CCR4 antagonists and B-Raf inhibitors, where the ethoxy substituent provides a specific balance of lipophilicity, steric bulk, and potential for hydrogen bonding that can influence downstream biological activity .

Why Generic Substitution Fails for Tert-Butyl 4-(6-Ethoxypyrimidin-4-yl)piperazine-1-carboxylate


Simple substitution with other pyrimidine-piperazine intermediates is risky because small structural variations on the pyrimidine ring can drastically alter the compound's reactivity, solubility, and the final drug molecule's pharmacodynamic and pharmacokinetic profile. The specific ethoxy group at the 6-position of the pyrimidine ring distinguishes this building block from its methoxy or unsubstituted analogs. This seemingly minor difference can lead to significant changes in electron density, steric hindrance during coupling reactions, and the lipophilicity of the final compound, ultimately affecting its target binding affinity and overall drug-likeness [1].

Quantitative Selection Guide: Tert-Butyl 4-(6-Ethoxypyrimidin-4-yl)piperazine-1-carboxylate vs. Closest Analogs


Differentiation by Lipophilicity (cLogP) in Hit-to-Lead Optimization

In the design of CCR4 antagonists, the ethoxy derivative is selected over the methoxy derivative to increase lipophilicity and potentially enhance membrane permeability without adding excessive bulk. The calculated cLogP for the target compound is 2.18, compared to 1.77 for the 6-methoxy analog, representing a meaningful increase in lipophilicity that can improve passive cellular permeability.

Lipophilicity cLogP Drug-likeness Medicinal Chemistry

Impact of Alkoxy Substituent on B-Raf Inhibitor Potency

A structure-activity relationship (SAR) study on aminopyrimidine-based B-Raf inhibitors revealed that the incorporation of a 6-ethoxy group on the pyrimidine core, via intermediates like the target compound, led to enhanced potency compared to smaller alkoxy substituents. Compound 32, synthesized from an ethoxypyrimidine intermediate, showed a biochemical IC50 of 0.013 µM against B-Raf V600E, while the analogous methoxy-containing compound exhibited significantly lower potency. [1]

Kinase Inhibitor B-Raf Structure-Activity Relationship Cancer Therapy

Purity and Quality Control Data for Reliable Synthesis

The compound is available from reputable vendors with a standard purity of 95% (HPLC), supported by batch-specific NMR and HPLC data. This ensures a consistent and reliable starting material for critical chemical reactions, reducing the risk of failed syntheses due to unknown impurities that may be present in lower-grade alternatives. [1]

Purity Quality Control NMR HPLC Chemical Synthesis

Comparative Solubility Advantage in Reaction Solvents

The Boc-protected piperazine intermediate exhibits better solubility in common organic solvents like DMF and DCM compared to its free amine counterpart. This improved solubility facilitates homogeneous reaction conditions, leading to higher conversion rates and easier purification during the coupling step with the pyrimidine core. [1]

Solubility Reaction Optimization Process Chemistry

Application Scenarios for Tert-Butyl 4-(6-Ethoxypyrimidin-4-yl)piperazine-1-carboxylate


Lead Optimization in B-Raf V600E Inhibitor Programs

Medicinal chemistry teams pursuing next-generation B-Raf inhibitors can directly use this intermediate to synthesize and evaluate the 'ethoxy series' of compounds, which have demonstrated superior potency in biochemical assays. The compound is a direct precursor to the hinge-binding motif identified in highly potent leads, as reported in J. Med. Chem. 2012. [1]

Synthesis of CCR4 Antagonists for Immuno-Oncology

For researchers developing small-molecule CCR4 antagonists, this building block provides the necessary lipophilic ethoxy group to engage the hydrophobic pocket of the receptor, a design feature validated in patent literature (e.g., RU2608315C2). This enables the exploration of a chemical space distinct from simpler pyrimidine analogs. [2]

Scaffold Hopping and Library Synthesis for Kinase Selectivity Profiling

This compound serves as a versatile core for parallel synthesis of diverse kinase inhibitor libraries. The specific ethoxy substitution on the pyrimidine ring offers a distinct vector for probing selectivity pockets, which is not achievable with the more common methyl or methoxy analogs, allowing for the generation of novel intellectual property. [1]

Quote Request

Request a Quote for Tert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.